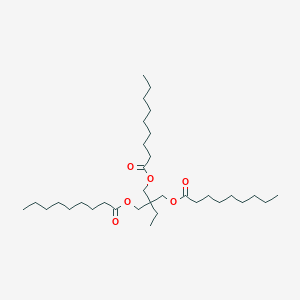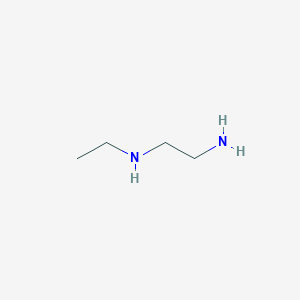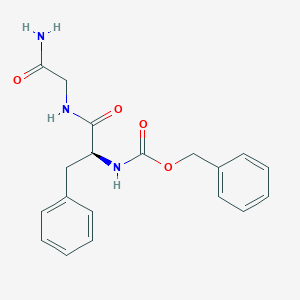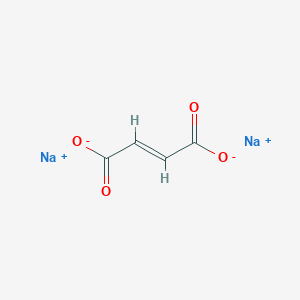
Dihydroergocristin
Übersicht
Beschreibung
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid with various pharmacological effects. It has been studied for its impact on energy metabolism, particularly in the context of ischemia and oxygen-glucose deprivation, as well as its interactions with adrenergic and serotonergic receptors. DHEC has been used in the treatment of cognitive impairments in the elderly, and its pharmacokinetics have been characterized in both preclinical and clinical settings .
Synthesis Analysis
The synthesis of DHEC and its metabolites has been explored in studies involving liver microsomes from different species. The major metabolite identified is 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), which was produced using bovine liver preparations and characterized through various analytical techniques, including mass spectrometry and NMR .
Molecular Structure Analysis
The molecular structure of DHEC has been analyzed through the crystallization of the compound from different organic solvents. This analysis has revealed different solvatomorphs of DHEC, all containing a water molecule and, in some cases, an additional solvent molecule. These studies have provided insights into the suitability of DHEC as a template for molecularly imprinted polymers (MIPs) for the specific analysis of ergot alkaloids in food .
Chemical Reactions Analysis
DHEC's ability to form intermolecular complexes with xanthine analogs such as caffeine and theophylline has been investigated. These interactions have been shown to enhance the solubility and dissolution rate of DHEC, as well as alter its pharmacokinetic properties when co-administered with these agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHEC have been characterized through various studies. A rapid HPLC method with fluorescence detection has been developed for the determination of DHEC in pharmaceutical formulations, indicating its stability and suitability for quantitative analysis. The pharmacokinetics of DHEC and its major metabolite have been studied in human plasma, revealing its absorption and elimination profiles .
Relevant Case Studies
Several case studies have demonstrated the therapeutic potential of DHEC. A one-year double-blind study in elderly patients with chronic cerebrovascular disease or organic brain syndrome showed significant improvements in confusion, mental alertness, and memory performance with DHEC treatment compared to placebo. The study also highlighted the good safety profile of DHEC . Additionally, the pharmacokinetics of DHEC and its metabolites have been monitored in human subjects, providing preliminary data on the relative concentrations of these compounds in plasma following oral administration .
Wissenschaftliche Forschungsanwendungen
Zerebrovaskuläre Erkrankungen
Dihydroergocristin wird zur Behandlung von zerebrovaskulären Erkrankungen eingesetzt. Es hilft, Symptome zu kontrollieren und die Durchblutung des Gehirns zu verbessern, was bei Erkrankungen wie Schlaganfall und transitorischen ischämischen Attacken (TIA) von Vorteil sein kann .
Management der kognitiven Funktion
Im Bereich der Neurologie wurde this compound zur Behandlung der kognitiven Funktion eingesetzt, insbesondere bei altersbedingtem kognitiven Abbau. Es wird zur Verzögerung des fortschreitenden mentalen Abbaus bei Erkrankungen wie der Alzheimer-Krankheit eingesetzt, wo es als direkter Inhibitor von γ-Sekretase wirkt .
Periphere Gefäßerkrankungen
Bei Gefäßerkrankungen der Extremitäten, wie z. B. dem Raynaud-Phänomen und der Claudicatio intermittens, wird this compound eingesetzt, um die Durchblutung zu verbessern und so die Symptome zu reduzieren und Komplikationen zu verhindern, die mit einer schlechten Durchblutung verbunden sind .
Pharmakokinetische Forschung
This compound war Gegenstand pharmakokinetischer Studien, um seinen Metabolismus und seine Ausscheidung zu verstehen. Forschungen zu seinem Hauptmetaboliten, 8-Hydroxy-dihydroergocristin, liefern Einblicke in die Langlebigkeit und Wirksamkeit des Arzneimittels im menschlichen Körper .
Charakterisierung von Mutterkornalkaloiden
Als ein halbsynthetisches Mutterkornalkaloid trägt this compound zum breiteren Verständnis der Wirkungsweise von Mutterkornalkaloiden bei. Seine nichtkompetitive antagonistische Aktivität an Serotoninrezeptoren und seine partielle Agonisten-/Antagonistenaktivität an dopaminergen und adrenergen Rezeptoren sind Gegenstand aktueller Forschung .
Kombinationstherapie bei Gefäßerkrankungen
This compound wird häufig in Kombination mit anderen Mutterkornalkaloiden, wie z. B. Dihydroergocornin und Dihydroergocryptin, zur symptomatischen Behandlung von Gefäßerkrankungen eingesetzt. Dieser kombinierte Ansatz kann eine umfassendere Managementstrategie für Patienten ohne primäre neurologische Erkrankungen bieten .
Referenzstandard in Labortests
In Laboreinstellungen dient this compound als Referenzstandard für Assays, die im Europäischen Arzneibuch vorgeschrieben sind. Es ist entscheidend, um die Genauigkeit und Zuverlässigkeit pharmazeutischer Tests und Forschung zu gewährleisten .
Studien zur Arzneimittelwechselwirkung
Es ist wichtig zu verstehen, wie this compound mit anderen Medikamenten interagiert, um eine sichere Pharmakotherapie zu gewährleisten. Studien konzentrieren sich auf seine Arzneimittelwechselwirkungen, insbesondere in Bezug auf seinen Metabolismus und potenzielle Nebenwirkungen, wenn es in Kombination mit anderen therapeutischen Mitteln eingesetzt wird .
Wirkmechanismus
Target of Action
Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid that primarily targets serotonin, dopamine, and adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and vascular tone .
Mode of Action
DHEC exhibits a noncompetitive antagonistic activity on serotonin receptors, and a double partial agonist/antagonist activity on dopaminergic and adrenergic receptors . This means that DHEC can both stimulate and inhibit these receptors depending on the physiological context . In Alzheimer’s studies, DHEC has been shown to act as a direct inhibitor of γ-secretase , an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Biochemical Pathways
The central effects of DHEC depend on the initial cerebrovascular resistance . DHEC inhibits anaerobic glycolysis and aerobic oxidation processes, increases cerebral blood flow, and enhances the oxygen consumption of the brain . It also protects the brain against the metabolic effects of ischemia by acting at a cellular level .
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that after a single dose of 18 mg DHEC, the peak concentration was 0.28 ± 0.22 μg/l, the time to reach peak concentration (tmax) was 0.46 ± 0.26 h, the area under the curve (AUClast) was 0.39 ± 0.41 µg/l.h, and the terminal elimination half-life was 3.50 ± 2.27 h . These parameters indicate that DHEC is quickly absorbed and has a relatively short half-life .
Result of Action
DHEC has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells . It affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1), and poly ADP ribose polymerase (PARP) .
Action Environment
The action of DHEC can be influenced by various environmental factors. For instance, the central effects of DHEC depend on the initial cerebrovascular resistance . .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
17479-19-5 | |
| Record name | Dihydroergocristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



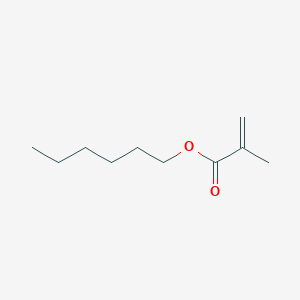
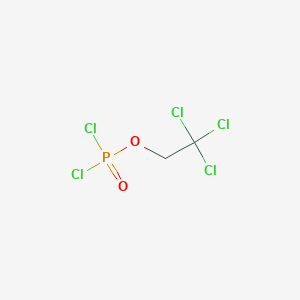
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
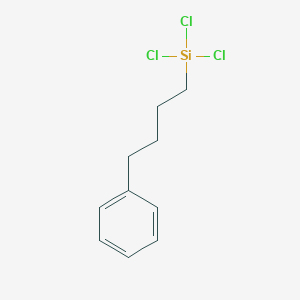

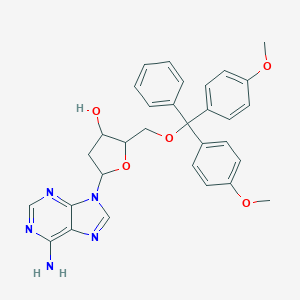

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)

